molecular formula C13H19BN2O3 B15051480 N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

Cat. No.: B15051480
M. Wt: 262.11 g/mol
InChI Key: XLWBCFLRDMQCEE-UHFFFAOYSA-N
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Description

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is an organic compound that features a boronic ester group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the borylation of a suitable precursor, such as a halogenated benzene derivative, using a palladium catalyst and a boronic acid or ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce amines, and substitution can result in various substituted benzene derivatives .

Scientific Research Applications

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological and medicinal applications would depend on the specific context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is unique due to the presence of both a boronic ester group and a carboximidamide group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in organic synthesis and other scientific research fields.

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

N'-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-9(6-8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16)

InChI Key

XLWBCFLRDMQCEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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